molecular formula C19H16N4O5S B2437184 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide CAS No. 1005294-62-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2437184
CAS No.: 1005294-62-1
M. Wt: 412.42
InChI Key: KDJSZGPIPROSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is an organic compound. It is related to a class of compounds known as pyridazinones, which have been shown to have numerous practical applications .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as this compound, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Antibacterial Properties

A key application of derivatives similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is in the field of antibacterial research. For instance, a study demonstrated that compounds similar to this chemical exhibited significant antibacterial properties, particularly against specific bacterial strains like Proteus vulgaris. These findings highlight the potential of such compounds in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis and chemical properties of related compounds. These studies delve into the preparation of derivatives and their characterization using various spectroscopic techniques. This research is crucial for understanding the molecular structure and potential applications of these compounds in different scientific fields (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Crystal Structure and Cytotoxic Properties

Some derivatives of this compound have been studied for their crystal structure and cytotoxic properties. Such research is significant in the field of medicinal chemistry, particularly in the search for new biologically active agents with potential therapeutic applications (Wójcicka et al., 2022).

Potential in Anticonvulsant Research

There is promising research indicating the potential of similar compounds in anticonvulsant applications. Studies have synthesized derivatives and evaluated their effectiveness in seizure models, demonstrating significant anticonvulsive activity. This suggests their potential role in developing new anticonvulsant medications (Sych et al., 2018).

Electrophysiological Activity

Another application of similar compounds is in the study of cardiac electrophysiological activity. Research has been done on the synthesis of such compounds and their efficacy in in vitro and in vivo models of arrhythmias, indicating their potential as selective agents for cardiac applications (Morgan et al., 1990).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-16(21-22-18)13-7-9-14(10-8-13)20-19(24)15-5-3-4-6-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJSZGPIPROSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.